Methyl 3-(isopentyl(methyl)amino)propanoate
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Overview
Description
Methyl 3-(isopentyl(methyl)amino)propanoate is an organic compound with the molecular formula C10H21NO2 It is an ester derivative, characterized by the presence of an ester functional group (-COO-) and an amino group (-NH-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(isopentyl(methyl)amino)propanoate typically involves the esterification of 3-(isopentyl(methyl)amino)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(isopentyl(methyl)amino)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Requires a strong reducing agent like LiAlH4, usually conducted in anhydrous ether or tetrahydrofuran (THF).
Substitution: Involves nucleophiles such as alkyl halides or acyl chlorides, often in the presence of a base like triethylamine.
Major Products
Hydrolysis: Produces 3-(isopentyl(methyl)amino)propanoic acid and methanol.
Reduction: Yields 3-(isopentyl(methyl)amino)propanol.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(isopentyl(methyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(isopentyl(methyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amino groups play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(isopropylamino)propanoate
- Methyl 3-(tert-butylamino)propanoate
- Ethyl 3-(isopentyl(methyl)amino)propanoate
Uniqueness
Methyl 3-(isopentyl(methyl)amino)propanoate is unique due to its specific structural features, such as the isopentyl group and the combination of ester and amino functionalities. These characteristics confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl 3-[methyl(3-methylbutyl)amino]propanoate |
InChI |
InChI=1S/C10H21NO2/c1-9(2)5-7-11(3)8-6-10(12)13-4/h9H,5-8H2,1-4H3 |
InChI Key |
WMZBQBAHEWYSTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(C)CCC(=O)OC |
Origin of Product |
United States |
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